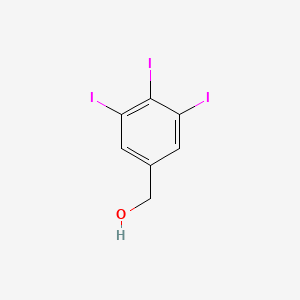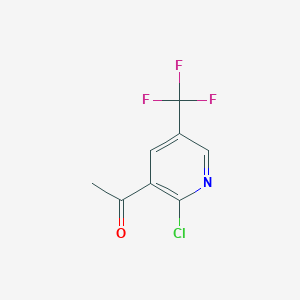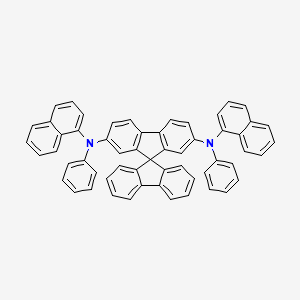
Spiro-NPB
Descripción general
Descripción
Spiro-NPB (CAS: 932739-76-9) is a model system that has been used to study the interaction between singlet oxygen, metal chelate, and acetylacetonate . The yields of the device are dependent on the surface area of the metal chelate, which determines the efficiency of light absorption .
Synthesis Analysis
This compound and its derivatives have been synthesized using well-known Buchwald Hartwig and Suzuki cross-coupling reactions . These materials showed higher decomposition temperatures (over 450 °C) at 5% weight reduction .
Molecular Structure Analysis
This compound contains a total of 108 bonds; 70 non-H bonds, 58 multiple bonds, 6 rotatable bonds, 58 aromatic bonds, 2 five-membered rings, 10 six-membered rings, 4 nine-membered rings, 2 ten-membered rings, and 2 tertiary amines (aromatic) .
Chemical Reactions Analysis
The photoluminescence spectra of this compound displayed emissions at 450 nm . Triplet energy values were obtained from PL spectra .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 750.93 g/mol . It has a density of 1.35 and a melting point of 284 °C . It appears as a powder to crystal and is white to yellow in color .
Aplicaciones Científicas De Investigación
Aplicación en dispositivos OLED
Spiro-NPB es ampliamente reconocido por su aplicación en dispositivos OLED (diodo orgánico emisor de luz). Actúa como un material de transporte de huecos (HTM) debido a su alta estabilidad térmica y excelentes propiedades electrónicas. En los OLED, this compound facilita el movimiento de portadores de carga positiva (huecos) desde el ánodo hasta la capa emisora, lo cual es crucial para el funcionamiento eficiente del dispositivo. Los estudios han demostrado que this compound puede mejorar el rendimiento del dispositivo, como la mejora de las eficiencias de corriente y potencia máximas en comparación con otros materiales de referencia .
Aplicación en electrónica
En el campo de la electrónica, el papel de this compound se extiende más allá de los OLED. Su estructura molecular única lo hace adecuado para su uso en varios componentes electrónicos, donde puede contribuir a una mejor estabilidad y eficiencia. Por ejemplo, los derivados de this compound se han aplicado en dispositivos OLED basados en fosforescencia roja, mostrando mejores rendimientos del dispositivo y mayores eficiencias cuánticas externas . Además, su estructura en forma de espiral se ha aprovechado en el diseño de nuevos semiconductores orgánicos para dispositivos optoelectrónicos .
Propiedades
IUPAC Name |
2-N',7-N'-dinaphthalen-1-yl-2-N',7-N'-diphenyl-9,9'-spirobi[fluorene]-2',7'-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H38N2/c1-3-21-41(22-4-1)58(55-31-15-19-39-17-7-9-25-45(39)55)43-33-35-49-50-36-34-44(59(42-23-5-2-6-24-42)56-32-16-20-40-18-8-10-26-46(40)56)38-54(50)57(53(49)37-43)51-29-13-11-27-47(51)48-28-12-14-30-52(48)57/h1-38H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAWFMCVTXSZTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC3=C(C=C2)C4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=C(C=C4)N(C8=CC=CC=C8)C9=CC=CC1=CC=CC=C19)C1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H38N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
750.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using Spiro-NPB as a hole transporting material in OLEDs compared to standard N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB)?
A1: this compound offers several advantages over standard N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB) in OLED devices. Firstly, its spiro structure leads to a higher glass transition temperature (Tg) of 180 °C compared to NPB. [] This enhanced thermal stability is crucial for device longevity and performance at elevated temperatures. Secondly, this compound exhibits improved hole mobility compared to NPB, with a reported value of 3.3x10-7 cm2 V-1 s-1 compared to 1.32x10-7 cm2 V-1 s-1 for NPB. [] This enhanced mobility allows for more efficient transport of holes within the device, contributing to better overall performance. Lastly, when incorporated into red phosphorescence-based OLED devices, this compound demonstrates superior performance metrics compared to both NPB and another commonly used material, this compound. [] Specifically, devices utilizing this compound as the hole transporting material achieve higher maximum current and power efficiencies of 16.16 cd/A and 11.17 lm/W, respectively. [] They also boast an improved external quantum efficiency of 13.64%, surpassing the efficiencies observed in reference devices based on this compound and NPB. []
Q2: How does the cross-linking in this compound affect its charge transport properties compared to non-cross-linked NPB?
A2: The cross-linking in this compound significantly impacts its charge transport properties compared to non-cross-linked NPB. The rigid spiro structure restricts molecular movement and leads to a smoother thin film surface with reduced roughness. [] This structural difference translates to a lower density of states in this compound, approximately two orders of magnitude lower than in NPB. [] Despite this lower density of states, this compound exhibits enhanced hole mobility, suggesting a more efficient hopping transport mechanism facilitated by its structure. [] This observation highlights the importance of molecular architecture and cross-linking in influencing charge transport properties in organic materials for OLED applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




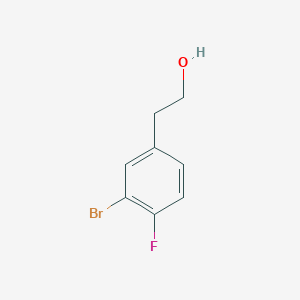

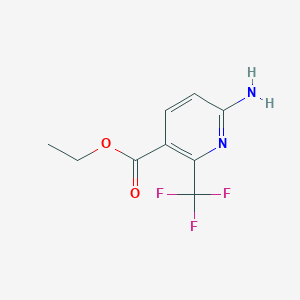
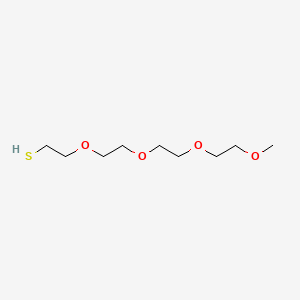
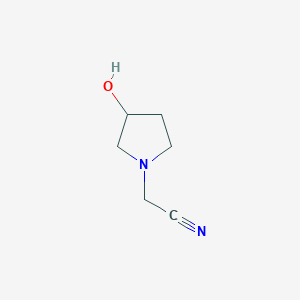
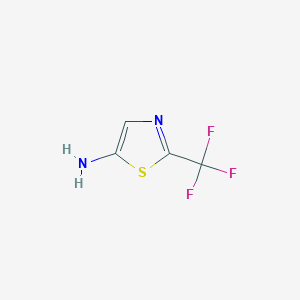
![1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine trihydrochloride](/img/structure/B1394871.png)


